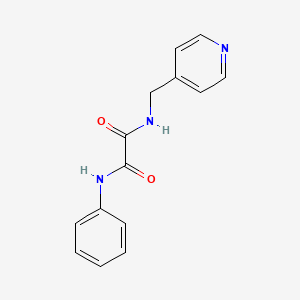

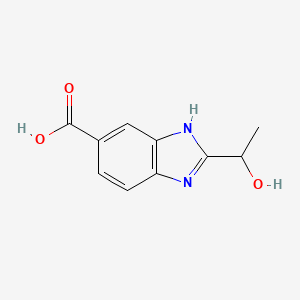

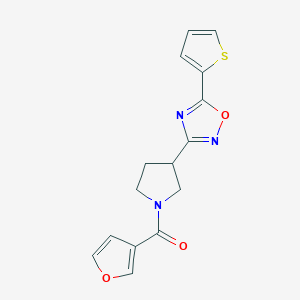

N'-phenyl-N-(pyridin-4-ylmethyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Crystal Structure and Analysis

N'-phenyl-N-(pyridin-4-ylmethyl)oxamide derivatives, such as those explored in various studies, reveal insights into their crystal structure and potential interactions. For instance, the study on the crystal structure and Hirshfeld surface analysis of a closely related N-(pyridin-2-ylmethyl)benzamide derivative underscores the importance of molecular orientation and interaction in the development of new compounds with potential applications in materials science and drug design (Artheswari, Maheshwaran, & Gautham, 2019).

Kinase Inhibitor Development

Research on N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a structural motif with this compound, has led to the discovery of potent and selective Met kinase inhibitors. These findings are crucial for the development of targeted therapies for cancer, with some derivatives showing promising results in preclinical and clinical trials (Schroeder et al., 2009).

Synthesis of Phthalimide Derivatives

The cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides, utilizing 2-picolylamine and benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate, demonstrates an efficient approach to synthesizing valuable phthalimide derivatives. This method could have implications in pharmaceutical research and development, offering a new pathway for creating compounds with potential therapeutic applications (Fu, Ying, & Wu, 2019).

Metabolism Studies in Antineoplastic Agents

A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, provides insights into the metabolic pathways of drugs containing pyridin-4-ylmethyl groups. Understanding these metabolic pathways is essential for optimizing drug efficacy and safety profiles, highlighting the relevance of such compounds in medicinal chemistry (Gong et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing their function .

Mode of Action

It’s known that the compound forms a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Properties

IUPAC Name |

N'-phenyl-N-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-13(16-10-11-6-8-15-9-7-11)14(19)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSGELHKBBCFFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2816781.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2816788.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2816791.png)

![4-((1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2816795.png)

![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-fluorobenzamide](/img/structure/B2816800.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2816801.png)